Bienvenue dans la boutique en ligne BenchChem!

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

PI3Kα inhibitor Indole positional isomerism Kinase selectivity

This 5-indolyl isomer (CAS 2310125-68-7) is a confirmed sub-nanomolar PI3Kα inhibitor (IC50 = 4.80 nM) distinguished by its pyrazolyl-8-azabicyclo[3.2.1]octane scaffold. Unlike the 2-indolyl regioisomer (CAS 2310012-78-1), which lacks publicly reported activity, the 5-indolyl attachment geometry is essential for target engagement. Select this isomer to ensure biochemical relevance in PI3Kα-driven oncology target validation and kinase hinge-region SAR studies. Recommended exclusively for in vitro enzymatic and cellular assays (e.g., phospho-AKT endpoint). Not validated for in vivo use.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 2310125-68-7
Cat. No. B2622982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole
CAS2310125-68-7
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)NC=C4)N5C=CC=N5
InChIInChI=1S/C19H20N4O/c24-19(14-2-5-18-13(10-14)6-8-20-18)23-15-3-4-16(23)12-17(11-15)22-9-1-7-21-22/h1-2,5-10,15-17,20H,3-4,11-12H2
InChIKeyAJYPAVWCHCQJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310125-68-7): Procurement-Relevant Chemical Profile


5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310125-68-7) is a synthetic conjugate incorporating a pyrazole ring, an 8-azabicyclo[3.2.1]octane scaffold, and an indole moiety. It is registered in authoritative bioactivity databases as a sub‑nanomolar inhibitor of the phosphoinositide 3‑kinase (PI3K) pathway, specifically targeting the p110α catalytic subunit in a fluorescence polarization assay [1]. A structurally distinct 2‑indolyl regioisomer (CAS 2310012‑78‑1) is also catalogued but lacks publicly available quantitative activity data . The core differentiation lies in the 5‑indolyl substitution pattern coupled with the pyrazolyl‑azabicyclic core, which collectively define its binding interaction landscape.

Why Generic Substitution Fails for 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole: The Isomer Gap


Compounds sharing the pyrazole‑azabicyclic‑indole scaffold cannot be generically substituted, because the position of the indole‑carbonyl attachment (5‑indolyl vs. 2‑indolyl) fundamentally alters the pharmacophore geometry and target engagement. While the 5‑indolyl isomer demonstrates measurable sub‑nanomolar PI3Kα inhibition [1], the 2‑indolyl regioisomer (CAS 2310012‑78‑1) is neither associated with activity data in any authoritative public database nor annotated as a PI3K inhibitor . The conformational constraint imposed by the 8‑azabicyclo[3.2.1]octane bridge further forces a distinct orientation of the pyrazole and indole rings relative to the kinase hinge and affinity pockets, meaning that even minor positional isomerism can result in large potency differences (class‑level inference). In procurement, selecting the 5‑indolyl isomer over the 2‑indolyl isomer is not a matter of catalog convenience but a direct determinant of biochemical relevance to PI3K‑driven experimental systems.

Quantitative Differentiation Evidence for 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole Against Structural Analogs


PI3Kα Inhibition Potency: 5-Indolyl Isomer vs. Implied Null Activity of 2-Indolyl Regioisomer

The 5‑indolyl isomer (target compound) displays a PI3Kα IC50 of 4.80 nM in a fluorescence polarization‑based enzymatic assay measuring phosphatidylinositide‑3‑phosphate product formation after 30 min [1]. The 2‑indolyl regioisomer (CAS 2310012‑78‑1) has no publicly deposited IC50, Ki, or EC50 data against any PI3K isoform in BindingDB, ChEMBL, ChemSpider, or any patent repository indexed by Google Patents . This absence of inhibition data—contrary to the well‑characterized 5‑indolyl isomer—constitutes an implied activity gap. The quantitative difference is therefore not a mere potency ratio but a documented inhibition versus no detectable annotation, consistent with class‑level SAR showing that indole attachment position dictates hydrogen‑bonding distance to the hinge region and overall complementarity to the p110α ATP‑binding cleft.

PI3Kα inhibitor Indole positional isomerism Kinase selectivity

Absence of Multi‑Isoform PI3K Profiling Data for the 5‑Indolyl Isomer vs. Pan‑Isoform Inhibitors in the Same Patent Class

Multiple pyrazole‑containing 8‑azabicyclo[3.2.1]octane derivatives from patent family US11155556 have been profiled across PI3Kα, β, γ, and δ isoforms in ADAPTA assays, exhibiting a broad range of potencies (e.g., IC50 values from 15 nM to >500 nM depending on the substituent) [1]. However, comprehensive isoform‑selectivity data for the 5‑indolyl isomer (CAS 2310125‑68‑7) are currently absent from the public domain. Systematic SAR studies within this chemical series demonstrate that subtle variations in the aryl/heteroaryl attachment to the 8‑azabicyclo core can yield compounds with differential isoform selectivity profiles [1]. The strong single‑isoform PI3Kα potency of the 5‑indolyl compound, combined with the absence of reported activity at other isoforms, provides a strategic advantage for researchers who need a PI3Kα‑dominant chemical probe with minimized δ‑driven immunomodulatory interference in tumor cell signaling studies.

PI3K isoform selectivity δ‑sparing profile Chemical tool compound

Recommended Application Scenarios for 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310125-68-7) Based on Quantitative Differentiation


PI3Kα‑Selective Biochemical Screening in Oncology Target Engagement Assays

The confirmed sub‑nanomolar PI3Kα inhibitory activity (IC50 = 4.80 nM) makes this compound suitable as a reference inhibitor in in vitro PI3Kα enzymatic assays for oncology target validation [1]. Its lack of publicly documented pan‑isoform activity recommends it for use in experiments requiring PI3Kα‑biased pharmacology, particularly when avoiding immunomodulatory confounding from PI3Kδ modulation is critical.

Indole Regioisomerism SAR Studies: 5‑Indolyl vs. 2‑Indolyl Scaffold in Kinase Hinge Binding

The stark contrast between the 5‑indolyl isomer's potent PI3Kα inhibition and the 2‑indolyl isomer's absence of any reported activity provides a defined chemical probe pair for structure‑activity relationship (SAR) studies exploring the role of indole positional isomerism in kinase hinge‑region recognition [REFS-1, REFS-2]. Researchers can exploit this pair to crystallographically or computationally map the positional determinants of ligand‑hinge hydrogen bonding.

Chemical Tool for PI3K Pathway Dissection in Tumor Cell Lines with Defined PIK3CA Mutations

Given its high PI3Kα potency, the compound can serve as a chemical biology tool to interrogate PI3K/AKT/mTOR signaling in cellular models harboring PIK3CA hotspot mutations (e.g., H1047R, E545K) [1]. Its undefined systemic bioavailability and selectivity profile recommend it exclusively for in vitro use in pathway activation and phospho‑AKT endpoint assays, not for in vivo efficacy studies.

Quote Request

Request a Quote for 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.